2(5H)-Furanone, 4-hydroxy-3-(phenylmethyl)-
Description
Chemical Structure and Key Features 2(5H)-Furanone, 4-hydroxy-3-(phenylmethyl)- (CAS No. 58207-07-1, now replaced; synonyms include Aspulvinone E ), is a substituted γ-lactone derivative with a benzyl group (phenylmethyl) at position 3 and a hydroxyl group at position 4 (Figure 1). This compound belongs to the 2(5H)-furanone family, a class of heterocyclic molecules characterized by a five-membered lactone ring with a ketone group at position 2.
For example, Aspulvinone E (a close analog) is derived from marine fungi and has shown neuroprotective effects in hypoxic-ischemic cell models . Other analogs demonstrate antimicrobial, anti-inflammatory, and quorum-sensing (QS) inhibitory properties .
Properties
CAS No. |
3734-22-3 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
4-benzyl-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C11H10O3/c12-10-7-14-11(13)9(10)6-8-4-2-1-3-5-8/h1-5,12H,6-7H2 |
InChI Key |
BXEIAIJHNZRHPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone can be achieved through several methods. One common approach involves the cyclization of 3,3-dimethyl butanoic acid with benzyl acrylate in the presence of a palladium catalyst . The reaction conditions typically include the use of Pd(TFA)2 (10 mol%), N-Ac-Val (20 mol%), Ag2CO3 (2 equiv.), and Na2HPO4 (1 equiv.) in HFIP solvent at 120°C for 12 hours . This method yields the desired lactone in high purity and yield.
Industrial Production Methods
Industrial production methods for gamma-lactones, including 2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone, often involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to its corresponding diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the lactone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reaction conditions vary depending on the desired transformation but often involve mild temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include various substituted lactones, diols, and carboxylic acids, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Antimicrobial Activity
Research indicates that furanones exhibit broad-spectrum antimicrobial properties. Specifically, studies have shown that 2(5H)-furanone, 4-hydroxy-3-(phenylmethyl)- can inhibit various bacterial strains and may serve as a lead compound in drug development. Its mechanism involves interaction with biological receptors and enzymes, modulating cell signaling pathways which could influence inflammatory responses and other biological processes.
Case Study: Antibacterial Efficacy
A study investigated the compound's effectiveness against antibiotic-resistant bacteria, demonstrating significant inhibition rates comparable to established antibiotics. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism of action.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays revealed that it could reduce pro-inflammatory cytokine production in immune cells, suggesting potential therapeutic uses in treating inflammatory diseases.
Food Flavoring Applications
2(5H)-furanone, 4-hydroxy-3-(phenylmethyl)- is recognized for its aromatic properties. It is utilized as a flavoring agent in various food products, including:
- Beverages
- Ice creams
- Jams and jellies
The compound contributes to the characteristic flavors associated with caramelization processes in food production. Its safety profile has been assessed through toxicological studies confirming its non-genotoxic nature at typical exposure levels .
Materials Science Applications
The unique chemical structure of 2(5H)-furanone, 4-hydroxy-3-(phenylmethyl)- allows for its use in materials science, particularly in the synthesis of polymers and coatings. Its reactivity can be harnessed to create functional materials with desirable properties such as increased durability and resistance to environmental factors.
Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Phenyl-2(5H)-furanone | Furan ring with one phenyl group | Simpler structure; less diverse reactivity |
| 4-Hydroxy-3-(phenylmethyl)-2(5H)-furanone | Hydroxyl group on furan ring | Increased polarity; potential for hydrogen bonding |
| 4-Methylthio-3-(phenylmethyl)-2(5H)-furanone | Methylthio group addition | Enhanced lipophilicity; different biological activity |
Toxicological Safety Assessment
Toxicological evaluations have established that 2(5H)-furanone, 4-hydroxy-3-(phenylmethyl)- does not present significant health risks at typical exposure levels. Studies indicate a calculated margin of exposure greater than 100 for repeated dose toxicity endpoints . The compound was assessed for skin sensitization and phototoxicity, showing no adverse effects under standard testing protocols.
Mechanism of Action
The mechanism of action of 2-benzyl-3,4-dihydroxycrotonic acid gamma-lactone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the production of reactive oxygen species (ROS) and modulate autophagy processes, which are crucial in various cellular functions . These activities are mediated through its interaction with enzymes and receptors involved in oxidative stress and cellular metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares 2(5H)-Furanone, 4-hydroxy-3-(phenylmethyl)- with key analogs, highlighting substituent variations and associated biological activities:
Mechanistic Insights
- Antimicrobial Activity : Sulfone derivatives (e.g., Sulfone 26) exhibit enhanced activity due to the sulfonyl group, which increases electrophilicity and target binding. The phenylmethyl group in the target compound may similarly improve interactions with hydrophobic bacterial membranes .
- Quorum-Sensing Inhibition: Halogenated furanones (e.g., 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone) disrupt bacterial communication by mimicking acyl-homoserine lactones (AHLs), blocking biofilm formation at 0.2–1.0 mg/mL . The absence of halogens in 4-hydroxy-3-(phenylmethyl)- may limit QS activity but could reduce cytotoxicity .
- Anti-Inflammatory Action : Rofecoxib’s selectivity for COX-2 (IC₅₀ = 26 nM) is attributed to its bulky 4-methylsulfonylphenyl group, which sterically hinders COX-1 binding. The phenylmethyl group in the target compound lacks this specificity but may retain mild anti-inflammatory effects .
Key Research Findings
Synergistic Effects: Chiral sulfone furanones enhance gentamicin efficacy against S. aureus by 2-fold at sub-MIC concentrations (0.4–0.5 µg/mL), indicating utility in combination therapies .
Structural-Activity Relationships (SAR) :
Biological Activity
2(5H)-Furanone, 4-hydroxy-3-(phenylmethyl)-, commonly referred to as 3-phenyl-4-(phenylmethyl)-2(5H)-furanone, is a compound belonging to the furanone family. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. Its unique molecular structure contributes to its reactivity and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₂O
- Molecular Weight : 224.25 g/mol
The structural features of this compound allow it to interact effectively with various biological targets, making it a candidate for pharmacological studies.
Antimicrobial Properties
Research indicates that furanones exhibit significant antimicrobial activity. Specifically, 3-phenyl-4-(phenylmethyl)-2(5H)-furanone has shown efficacy against various bacterial strains:
- Inhibition of Bacterial Growth : Studies have demonstrated that this compound can inhibit the growth of specific bacterial strains, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) reported at approximately 8 μg/mL .
- Synergistic Effects : When combined with aminoglycosides such as gentamicin and amikacin, the furanone enhances their efficacy against resistant strains of bacteria, suggesting potential for use in combination therapies .
Antifungal Activity
The compound also exhibits antifungal properties:
- Effect on Candida albicans : Research has shown that 3-phenyl-4-(phenylmethyl)-2(5H)-furanone can effectively inhibit dimorphic transitions in Candida albicans, a key factor in its pathogenicity. This activity is particularly relevant in the context of systemic fungal infections .
Anti-inflammatory Effects
Preliminary studies suggest that this furanone may act as an anti-inflammatory agent. Its ability to modulate biological pathways could influence cell signaling related to inflammation.
The precise mechanisms by which 3-phenyl-4-(phenylmethyl)-2(5H)-furanone exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various biological receptors and enzymes, potentially modulating metabolic processes and cell signaling pathways.
Comparative Analysis with Related Compounds
A comparison with other furanone derivatives reveals unique aspects of 3-phenyl-4-(phenylmethyl)-2(5H)-furanone:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Phenyl-2(5H)-furanone | Furan ring with one phenyl group | Simpler structure; less diverse reactivity |
| 4-Hydroxy-3-(phenylmethyl)-2(5H)-furanone | Hydroxyl group on furan ring | Increased polarity; potential for hydrogen bonding |
| 4-Methylthio-3-(phenylmethyl)-2(5H)-furanone | Methylthio group addition | Enhanced lipophilicity; different biological activity |
The presence of both phenyl and phenylmethyl groups in 3-phenyl-4-(phenylmethyl)-2(5H)-furanone contributes significantly to its reactivity and biological profile compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the biological activities of various furanones, including 3-phenyl-4-(phenylmethyl)-2(5H)-furanone. Notably:
- Antimicrobial Efficacy : A study reported that furanones could inhibit biofilm formation by S. aureus, highlighting their potential in treating chronic infections where biofilms are prevalent .
- Genotoxicity Studies : Other research has indicated that related compounds may induce genetic damage in certain models, raising questions about the safety profile of furanones in therapeutic contexts .
- Therapeutic Applications : The combination of furanones with traditional antibiotics has shown promise in enhancing treatment outcomes for resistant bacterial infections, indicating a potential pathway for new therapeutic strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
